5'-Fluoronorlaudonosoline Hydrobromide
Description
5'-Fluoronorlaudonosoline Hydrobromide is a fluorinated derivative of norlaudanosoline, a pivotal intermediate in the biosynthetic pathways of morphinan and benzylisoquinoline alkaloids . The replacement of bromine with fluorine at the 5' position likely enhances electronegativity and metabolic stability compared to brominated counterparts.
Properties
Molecular Formula |
C₁₆H₁₇BrFNO₄ |
|---|---|
Molecular Weight |
386.21 |
Synonyms |
1-(3-Fluoro-4,5-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Norlaudanosoline Derivatives
5’-Bromo-norlaudanosoline Hydrobromide (C₁₆H₁₇Br₂NO₄; MW 447.12) and 6’-Bromo-norlaudanosoline Hydrobromide (C₁₆H₁₆Br₂NO₄; MW 447.12) are key intermediates in alkaloid biosynthesis . These compounds share the norlaudanosoline backbone but differ in halogen substitution positions. Fluorination at the 5' position in 5'-Fluoronorlaudonosoline Hydrobromide would reduce molecular weight (estimated MW ~409.1) compared to brominated analogs due to fluorine’s lower atomic mass. This substitution may alter receptor binding or enzymatic interactions in biosynthetic pathways.
Table 1: Structural Comparison of Norlaudanosoline Derivatives
*Inferred structure; †Assumes replacement of one Br with F; ‡Estimated based on atomic mass differences.
Hydrobromide Salts in Pharmaceuticals
Hydrobromide salts are widely used to enhance solubility and bioavailability. Notable examples include:
- Dextromethorphan Hydrobromide (C₁₈H₂₅NO·HBr·H₂O; MW 370.33): An antitussive and antidepressant agent .
- Citalopram Hydrobromide (C₁₉H₁₉FN₂O·HBr; MW 391.28): A selective serotonin reuptake inhibitor (SSRI) .
However, shared hydrobromide salt properties (e.g., crystallinity, stability) may facilitate its use in laboratory settings.
Halogenation Effects on Bioactivity
Fluorine’s electronegativity and small atomic radius often enhance binding affinity and metabolic stability compared to bulkier halogens like bromine. For example, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () demonstrates how combined halogen substitutions can optimize physicochemical properties. Similarly, 5'-Fluoronorlaudonosoline HBr may offer advantages in alkaloid pathway efficiency over brominated analogs.
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